PDE4D2 Inhibition: Dihydrosinapyl Alcohol Exhibits >20,000 nM IC50, Differentiating it from Potent PDE4 Inhibitors
Dihydrosinapyl alcohol inhibits the PDE4D2 catalytic domain with an IC50 value greater than 20,000 nM . In comparison, the classic PDE4 inhibitor rolipram exhibits a reported IC50 of ~230 nM against PDE4D2 [1], and the related natural product luteolin has an IC50 of 1.7 μM [2]. This approximately 100-fold difference in potency clearly demonstrates that dihydrosinapyl alcohol is a very weak inhibitor of this target. This data is crucial for researchers studying PDE4 or cAMP pathways, as it establishes dihydrosinapyl alcohol as a low-potency control or a scaffold for chemical optimization, rather than an active therapeutic lead for this specific enzyme.
| Evidence Dimension | Inhibition of PDE4D2 catalytic domain (IC50) |
|---|---|
| Target Compound Data | >20,000 nM (20 μM) |
| Comparator Or Baseline | Rolipram: ~230 nM; Luteolin: 1,700 nM (1.7 μM) |
| Quantified Difference | Dihydrosinapyl alcohol is at least 87-fold less potent than rolipram and 12-fold less potent than luteolin. |
| Conditions | In vitro enzyme assay |
Why This Matters
This data clarifies that procurement of dihydrosinapyl alcohol for PDE4 inhibition studies would be for a negative control or scaffold, not for potent activity, preventing misinterpretation of its biological role.
- [1] Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 13(4), 290-314. View Source
- [2] Yu, M. C., et al. (2010). Luteolin, a non-selective phosphodiesterase inhibitor, suppresses inflammatory responses via NF-κB pathway. Food and Chemical Toxicology, 48(11), 3134-3140. View Source
